2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxyphenyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Hydroxyphenylation: The nitrated product is then reacted with 4-hydroxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products
Reduction: 2-amino-N-(4-hydroxyphenyl)-5-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzaldehyde.
Scientific Research Applications
2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyphenyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. The chloro group can participate in electrophilic aromatic substitution reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-hydroxyphenyl)acetamide: Similar structure but lacks the nitro group, resulting in different chemical and biological properties.
2-chloro-N-(4-hydroxyphenyl)-3-nitrobenzamide: Similar structure but with the nitro group at a different position, affecting its reactivity and applications.
2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group, leading to different chemical behavior.
Uniqueness
2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-12-6-3-9(16(19)20)7-11(12)13(18)15-8-1-4-10(17)5-2-8/h1-7,17H,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKVYRMRNZJQNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427940 |
Source
|
Record name | 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22978-55-8 |
Source
|
Record name | 2-Chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22978-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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